N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound featuring furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is the reaction of furan-2-carboxylic acid with 2-(thiophen-2-yl)ethylamine under controlled conditions. The reaction is often facilitated by coupling reagents such as DMT/NMM/TsO or EDC, and the use of microwave-assisted synthesis can enhance the efficiency and yield of the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes careful control of temperature, pressure, and reaction time, as well as the use of efficient catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine
N-(furan-2-ylmethyl)benzamide
N-(furan-2-ylmethyl)thiophene-2-carboxamide
Uniqueness: N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide stands out due to its unique combination of furan and thiophene rings, which can impart distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and enhance our understanding of its properties and uses.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-11-17(14(2)22-13)18(20)19(12-15-5-3-9-21-15)8-7-16-6-4-10-23-16/h3-6,9-11H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZQGVBPKVHMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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